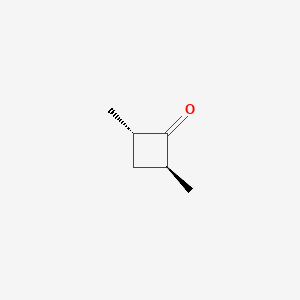
(2S,4S)-2,4-Dimethylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2,4-Dimethylcyclobutan-1-one is a chiral cyclobutanone derivative characterized by the presence of two methyl groups at the 2 and 4 positions on the cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2,4-Dimethylcyclobutan-1-one typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a 1,3-diketone with a chiral auxiliary can lead to the formation of the cyclobutanone ring with the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the enantiomerically pure compound.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2,4-Dimethylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone to cyclobutanols or other reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,4S)-2,4-Dimethylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (2S,4S)-2,4-Dimethylcyclobutan-1-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the strain in the cyclobutanone ring and the presence of the methyl groups. In biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: A pentitol analog with similar stereochemistry.
(2S,4S)-4-Hydroxy-2,3,4,5-Tetrahydrodipicolinic Acid: A dicarboxylic acid with similar stereochemistry.
(2S,4S)-Ethyl 4-Aminopyrrolidine-2-Carboxylate: A pyrrolidine derivative with similar stereochemistry.
Uniqueness
(2S,4S)-2,4-Dimethylcyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts significant ring strain and influences its reactivity
Properties
CAS No. |
1604-99-5 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(2S,4S)-2,4-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C6H10O/c1-4-3-5(2)6(4)7/h4-5H,3H2,1-2H3/t4-,5-/m0/s1 |
InChI Key |
DJYHNXPUOPESJN-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C1=O)C |
Canonical SMILES |
CC1CC(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















